molecular formula C8H16ClN B6607037 (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride CAS No. 1416436-16-2

(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride

Cat. No.: B6607037
CAS No.: 1416436-16-2
M. Wt: 161.67 g/mol
InChI Key: JNEKJQIECHLGKZ-QRPNPIFTSA-N
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Description

(1R)-1-Cyclobutyl-1-cyclopropylmethanamine hydrochloride is a chiral amine hydrochloride salt characterized by a unique bicyclic structure combining cyclobutyl and cyclopropyl substituents on a methanamine backbone. The cyclopropane and cyclobutane rings introduce significant ring strain and steric hindrance, which may influence binding affinity, metabolic stability, and solubility compared to less strained analogs .

Properties

IUPAC Name

(R)-cyclobutyl(cyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8(7-4-5-7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEKJQIECHLGKZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclobutyl and Cyclopropyl Precursors: The cyclobutyl and cyclopropyl groups are synthesized separately using standard organic synthesis techniques.

    Coupling Reaction: The cyclobutyl and cyclopropyl groups are then coupled using a suitable coupling reagent under controlled conditions.

    Amine Formation: The coupled product is then converted into the amine form through a series of reactions, including reduction and amination.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related amines and hydrochloride salts from the evidence, focusing on molecular features, stability, and biological activity.

Structural Analogues

a. (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)
  • Structure: Phenyl group, methylamino substituent, propanol backbone.
  • Key Data :
    • Stability : Degrades by 11% in urine and 7% in plasma after 1 month at -20°C; degradation accelerates over 6 months .
    • Biological Activity : MIC = 87.5 ± 25 ppm, MBC = 175 ± 50 ppm against E. coli .
  • Comparison: Unlike the target compound, MPPH contains a phenyl group and hydroxyl moiety, which may enhance solubility but reduce steric hindrance. The cyclopropane/cyclobutane system in the target likely increases metabolic stability compared to MPPH’s labile propanol group.
b. rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride
  • Structure : Cyclopropane ring, tert-butylphenyl substituent.
  • Comparison: The tert-butylphenyl group in this compound provides steric bulk similar to the cyclobutyl group in the target.
c. (1R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride
  • Structure : Isopropylphenyl substituent, ethanamine backbone.
  • Key Data: No stability or activity data provided .
  • Comparison : The isopropylphenyl group introduces hydrophobicity, which may enhance membrane permeability compared to the target’s bicyclic system.
d. (1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride
  • Structure : Naphthyl group, propanamine backbone.
  • Key Data: No stability or activity data provided .
  • Comparison : The naphthyl group’s aromaticity could enhance π-π stacking interactions, a feature absent in the target compound’s aliphatic rings.

Stability and Degradation Trends

  • MPPH : Stability in plasma decreases by >30% at -20°C over 6 months; microbial contamination (E. coli) exacerbates degradation .
  • Target Compound : Hypothetically, the rigid bicyclic structure may resist enzymatic or microbial degradation better than MPPH, though empirical data are lacking.

Biological Activity

Overview of (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride

(1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride is a chiral amine that may exhibit interesting pharmacological properties due to its unique structural features. Compounds with similar structures often interact with various biological targets, including neurotransmitter systems and enzymes.

Chemical Structure

The compound features:

  • A cyclobutyl ring
  • A cyclopropyl group
  • An amine functional group

These structural characteristics may influence its binding affinity and selectivity towards specific receptors or enzymes.

The biological activity of (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride can be hypothesized based on its structural analogs. Potential mechanisms include:

  • Receptor Modulation : Similar compounds are known to act as agonists or antagonists at various neurotransmitter receptors (e.g., serotonin, dopamine).
  • Enzyme Inhibition : The amine group may allow for interactions with enzymes involved in neurotransmitter metabolism.

Pharmacological Profile

Research into structurally related compounds suggests several areas where (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride could exhibit biological activity:

Activity TypePotential EffectsReferences
Neurotransmitter ModulationMay influence mood, anxiety, and cognition
Antidepressant EffectsSimilar compounds show efficacy in depression models
Analgesic PropertiesPotential use in pain management

Case Studies and Research Findings

While specific studies on (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride are scarce, research on related compounds provides insights into possible effects:

  • Neuropharmacology : A study on a similar cyclopropyl-containing amine demonstrated significant serotonin receptor modulation, leading to anxiolytic effects in animal models .
  • Antidepressant Activity : Research has shown that compounds with cyclobutyl moieties exhibit antidepressant-like effects in rodent models, suggesting potential therapeutic applications for mood disorders .
  • Analgesic Effects : Cyclopropylamines have been studied for their analgesic properties, indicating that this class of compounds may be beneficial in pain management strategies .

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